1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a purine derivative, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the attachment of the purine derivative, and the incorporation of the phenyl group. Key steps in the synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Attachment of the Purine Derivative: The purine moiety can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an appropriate leaving group.
Incorporation of the Phenyl Group: The phenyl group can be attached through amide bond formation, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the leaving groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand .
Comparison with Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and exhibit similar biological activities.
Purine Derivatives: Compounds such as adenosine and guanine share the purine core and are involved in various biological processes.
Uniqueness: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H40N8O3 |
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Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C30H40N8O3/c1-3-4-17-37-25-26(33-29(37)36-16-8-10-23(31)21-36)34(2)30(41)38(28(25)40)18-9-15-35-19-13-22(14-20-35)27(39)32-24-11-6-5-7-12-24/h5-7,11-12,22-23H,8-10,13-21,31H2,1-2H3,(H,32,39)/t23-/m1/s1 |
InChI Key |
ZFYJKRWMDHXXHJ-HSZRJFAPSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
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